molecular formula C9H17N3O B586832 N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine CAS No. 141549-87-3

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine

Cat. No.: B586832
CAS No.: 141549-87-3
M. Wt: 183.255
InChI Key: WLNVKPGXWHWUBJ-UHFFFAOYSA-N
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Description

N-(3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H17N3O It is characterized by its bicyclic structure, which includes two nitrogen atoms and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine can be compared with other similar compounds, such as:

    3,9-Diazabicyclo[3.3.1]nonan-7-one,3,9-dimethyl-,oxime: This compound has a similar bicyclic structure but differs in the functional group attached to the nitrogen atoms.

    3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-: Another similar compound with an amine group instead of a hydroxylamine group.

The uniqueness of this compound lies in its specific functional group and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.

Properties

IUPAC Name

N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVKPGXWHWUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(=NO)CC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668172
Record name N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141549-87-3
Record name N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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